2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine is a synthetic organic compound with a molecular formula of C13H16Cl2N2. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobutylamine and 2-chloroquinazoline.
Alkylation Reaction: 4-chlorobutylamine is reacted with 2-chloroquinazoline in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Scientific Research Applications
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for developing new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: Employed in studying the biological pathways and mechanisms of action of quinazoline derivatives.
Chemical Biology: Utilized as a chemical probe to investigate cellular processes and protein interactions.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine
Uniqueness
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and ethyl groups on the quinazoline ring enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
84347-15-9 |
---|---|
Molecular Formula |
C14H17Cl2N3 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine |
InChI |
InChI=1S/C14H17Cl2N3/c1-2-19(10-6-5-9-15)13-11-7-3-4-8-12(11)17-14(16)18-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
GCKGYNTWYOYWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.